6-Fluoro-2-hydroxy-3-methylbenzoic acid
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Overview
Description
6-Fluoro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 6-fluoro-3-methylphenol, followed by oxidation to introduce the carboxylic acid group . The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
6-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Fluoro-2-methylbenzoic acid: Similar structure but with different substitution pattern.
2-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a fluorine atom .
Uniqueness
6-Fluoro-2-hydroxy-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7FO3 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
HOEHKEWFNWTQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)O |
Origin of Product |
United States |
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